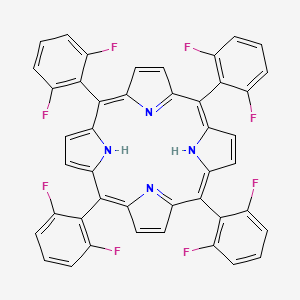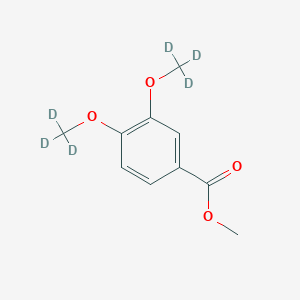amino}pentanoic acid](/img/structure/B13449555.png)
(3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in the field of peptide synthesis and medicinal chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, with the Boc group being used to protect the amine functionalities during the synthesis. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxo derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It serves as a building block for the development of pharmaceutical compounds and therapeutic peptides.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-3-methylpentanoic acid: Lacks the Boc protecting group.
(3S)-3-{(benzyloxy)carbonylamino}pentanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
(3S)-3-{(fluorenylmethoxy)carbonylamino}pentanoic acid: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
The uniqueness of (3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid lies in its Boc protecting group, which provides stability under mild acidic conditions and can be easily removed using trifluoroacetic acid. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
(3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-6-8(7-9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |
Clave InChI |
LWTFASBZQNWUON-QMMMGPOBSA-N |
SMILES isomérico |
CC[C@@H](CC(=O)O)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CCC(CC(=O)O)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


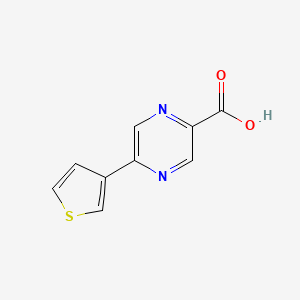

![tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate](/img/structure/B13449484.png)
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13449488.png)


![1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone](/img/structure/B13449511.png)

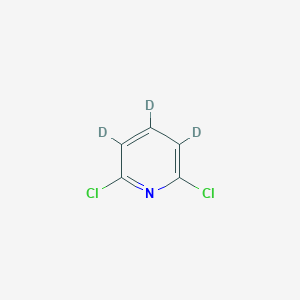
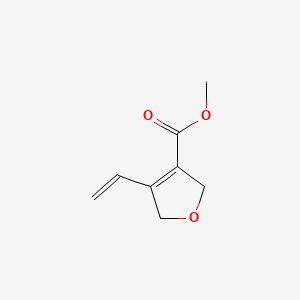
![(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one](/img/structure/B13449545.png)
